Papaveroline

Descripción general

Descripción

La papaverolina es un alcaloide natural derivado de la amapola del opio. Está estructuralmente relacionado con la papaverina, otro alcaloide del opio bien conocido. La papaverolina ha despertado interés debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La papaverolina se puede sintetizar a través de varias rutas químicas. Un método común implica la reducción de la papaverina utilizando reactivos y condiciones específicas. Por ejemplo, la reducción de la papaverina con borohidruro de sodio en metanol puede producir papaverolina . Otro método implica la biotransformación de la papaverina utilizando cultivos microbianos, que pueden producir papaverolina como metabolito .

Métodos de producción industrial: La producción industrial de papaverolina generalmente implica la ruta de síntesis química debido a su escalabilidad y eficiencia. El proceso a menudo incluye la clorometilación del veratrol para obtener cloruro de 3,4-dimetoxi bencilo, seguido de cianación y pasos posteriores para producir papaverolina .

Análisis De Reacciones Químicas

Tipos de reacciones: La papaverolina experimenta varias reacciones químicas, que incluyen:

Oxidación: La papaverolina se puede oxidar para formar papaverinol y otros derivados.

Reducción: La reducción de la papaverina a papaverolina es una reacción común.

Sustitución: La papaverolina puede sufrir reacciones de sustitución, particularmente en los grupos metoxi.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: El borohidruro de sodio en metanol se usa comúnmente para la reducción de la papaverina a papaverolina.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, a menudo en condiciones suaves.

Productos principales:

Oxidación: Papaverinol y otros derivados oxidados.

Reducción: Papaverolina.

Sustitución: Derivados sustituidos de la papaverolina.

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Research

Alzheimer's Disease Therapeutics

Recent studies have highlighted papaveroline's potential as a drug candidate for Alzheimer’s disease (AD). A computational study focused on its ability to inhibit Fyn Tyrosine Kinase, a key player in AD pathogenesis. The research utilized high-throughput virtual screening and quantitative structure-activity relationship (QSAR) analysis to evaluate this compound's drug-like properties, emphasizing its adherence to absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters. Molecular dynamics simulations demonstrated stable binding interactions between this compound and Fyn Tyrosine Kinase over a 200-nanosecond period, suggesting its viability as a therapeutic agent against AD .

Imaging Techniques

Positron Emission Tomography (PET) Tracers

this compound has been investigated as a potential PET radiotracer for imaging phosphodiesterase 10A (PDE10A) in the central nervous system (CNS). The compound was labeled with Carbon-11 and demonstrated selective binding to PDE10A enriched regions in rat and monkey brain sections. This application is significant as it allows for non-invasive imaging of neuronal receptors, providing insights into the physiological roles of PDE10A and its implications in neurological disorders such as schizophrenia .

Metabolic Disorder Applications

Antidiabetic and Antiobesity Potential

Recent research indicates that this compound may also play a role in metabolic disorders. A study exploring microbial biotransformation products of papaverine identified papaverinol-N-oxide, which exhibited enhanced inhibition of important enzymes linked to diabetes such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. The findings suggest that this metabolite could offer better antidiabetic and antiobesity effects compared to traditional therapeutic agents .

Data Summary

Case Studies

Case Study: this compound in Alzheimer’s Disease

In a study investigating the therapeutic potential of this compound against Alzheimer’s disease, researchers conducted molecular docking studies that revealed strong binding affinities between this compound and Fyn Tyrosine Kinase. The results indicated that this compound could effectively inhibit this kinase, which is implicated in neurodegeneration associated with AD. Further in vivo studies are warranted to validate these findings and explore the clinical implications .

Case Study: Imaging with this compound

The development of [^11C]papaverine as a PET tracer showcased its utility in studying PDE10A activity in the CNS. The compound's selective binding properties were evaluated through autoradiography techniques on brain sections from animal models, demonstrating its potential as a pharmacological tool for understanding neurological functions and disorders .

Mecanismo De Acción

La papaverolina ejerce sus efectos principalmente a través de la inhibición de enzimas específicas y la modulación de vías moleculares. Se ha demostrado que inhibe la Fyn Tyrosine Kinase, un actor clave en la patogénesis de la enfermedad de Alzheimer . Al unirse al sitio activo de la enzima, la papaverolina evita su activación y la posterior fosforilación de las proteínas diana, modulando así las vías de señalización celular involucradas en la neurodegeneración.

Comparación Con Compuestos Similares

La papaverolina es estructuralmente similar a otros alcaloides del opio como la papaverina, la morfina y la codeína. Se diferencia en sus acciones farmacológicas y su potencial terapéutico. A diferencia de la morfina y la codeína, que se utilizan principalmente por sus propiedades analgésicas, la papaverolina se estudia por sus efectos neuroprotectores y sus capacidades de inhibición enzimática .

Compuestos similares:

Papaverina: Utilizado como vasodilatador y relajante del músculo liso.

Morfina: Un analgésico potente utilizado para el control del dolor.

Codeína: Un analgésico y antitusivo.

Actividad Biológica

Papaveroline, a derivative of papaverine, is an alkaloid that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is structurally related to papaverine, a well-known smooth muscle relaxant and vasodilator. While papaverine has been extensively studied, research on this compound is emerging, particularly regarding its metabolic products and their biological implications.

1. Antidiabetic Potential

Recent studies have indicated that this compound may possess antidiabetic properties. A notable investigation involved the microbial transformation of papaverine, leading to the identification of several metabolites including this compound. Molecular docking simulations revealed that this compound exhibits potential as an inhibitor of key enzymes involved in glucose metabolism, specifically protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. These findings suggest that this compound and its metabolites could serve as effective agents in managing type 2 diabetes by inhibiting carbohydrate breakdown and enhancing insulin sensitivity .

2. Neurological Applications

This compound has also been explored for its potential in treating neurological disorders. A study focusing on its interaction with Fyn tyrosine kinase revealed that this compound could inhibit this enzyme, which plays a significant role in neurodegenerative diseases such as Alzheimer's disease. In silico analyses indicated promising binding affinities, suggesting that this compound may be a viable candidate for further development as a therapeutic agent for Alzheimer's .

3. Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound are primarily linked to its ability to modulate enzyme activity. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE10A, which is implicated in various neurological functions. In animal models, systemic administration of papaverine (and by extension, potentially this compound) resulted in altered behavioral responses linked to PDE inhibition, highlighting its role in neuropharmacology .

Case Study: Antidiabetic Activity

In a study investigating the effects of microbial metabolites of papaverine on glucose metabolism, researchers isolated several compounds including this compound. The metabolites were tested for their ability to inhibit α-glucosidase and pancreatic lipase—two critical enzymes in carbohydrate digestion. The results demonstrated that this compound exhibited significant inhibitory activity comparable to established antidiabetic drugs like acarbose and orlistat .

Case Study: Neurological Effects

Another significant study evaluated the effects of papaverine on behavioral responses in genetically modified mice designed to study PDE10A inhibition. Results indicated that administration of papaverine led to increased activation of medial spinal neurons and enhanced the effects of antipsychotic treatments, suggesting potential applications in managing schizophrenia .

Comparative Analysis of this compound Metabolites

| Metabolite | Biological Activity | Target Enzyme | IC50 (nM) |

|---|---|---|---|

| Papaverine | Smooth muscle relaxant | PDE10A | 36 |

| This compound | Potential antidiabetic | α-Glucosidase | Not specified |

| Papaverinol-N-Oxide | Antidiabetic and antiobesity | PTP1B | Not specified |

Propiedades

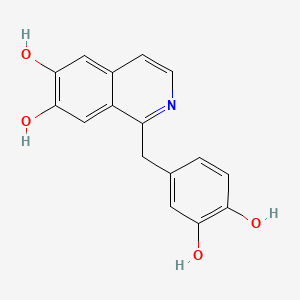

IUPAC Name |

1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQKCNCLQIHHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23740-74-1 (HBr) | |

| Record name | Papaveroline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50972889 | |

| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-77-6, 23740-74-1 | |

| Record name | Papaveroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Papaveroline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydroxybenzyl)-6,7-isoquinolinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023740741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Papaveroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAPAVEROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0CR5J8X17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.